methanethione CAS No. 828245-78-9](/img/structure/B12548969.png)
[5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl](piperidin-1-yl)methanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanethione: is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an amino group, a methylsulfanyl group, and a piperidin-1-yl group attached to the triazole ring
Méthodes De Préparation
The synthesis of 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanethione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: This can be achieved by cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents under controlled conditions.
Introduction of the Methylsulfanyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a methylsulfanyl group using methylthiolating agents.
Attachment of the Piperidin-1-yl Group: The final step involves the nucleophilic substitution reaction where the piperidin-1-yl group is introduced to the triazole ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanethione: undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanethione: has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly due to its triazole ring which is known for its biological activity.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conducting polymers or coordination complexes.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, which can provide insights into its potential therapeutic applications.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, contributing to the development of new industrial processes.
Mécanisme D'action
The mechanism by which 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanethione exerts its effects involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the amino and methylsulfanyl groups can enhance its binding affinity and specificity towards these targets. The piperidin-1-yl group may also contribute to its overall pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion.
Comparaison Avec Des Composés Similaires
5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanethione: can be compared with other similar compounds such as:
5-Amino-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile: This compound also contains a methylsulfanyl group but differs in the ring structure and substituents.
5-Amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile: Similar in having a methylsulfanyl group and an amino group but with a different core structure.
5-Amino-3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile: Contains a pyridinyl group instead of a piperidinyl group, leading to different chemical and biological properties.
The uniqueness of 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanethione lies in its specific combination of functional groups and the triazole ring, which imparts distinct chemical reactivity and potential biological activity.
Propriétés
Numéro CAS |
828245-78-9 |
|---|---|
Formule moléculaire |
C9H15N5S2 |
Poids moléculaire |
257.4 g/mol |
Nom IUPAC |
(5-amino-3-methylsulfanyl-1,2,4-triazol-1-yl)-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C9H15N5S2/c1-16-8-11-7(10)14(12-8)9(15)13-5-3-2-4-6-13/h2-6H2,1H3,(H2,10,11,12) |
Clé InChI |
IVJIBMYSXVTLPG-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NN(C(=N1)N)C(=S)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



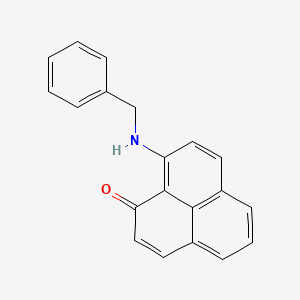
![3,5-Bis[2-(4-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole](/img/structure/B12548920.png)


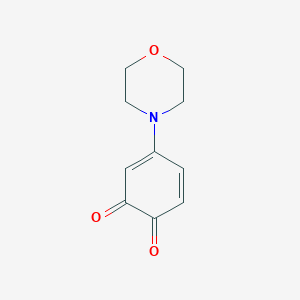
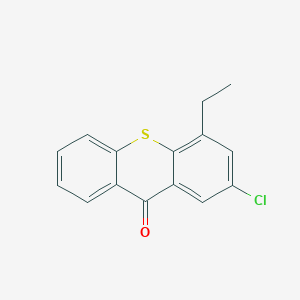
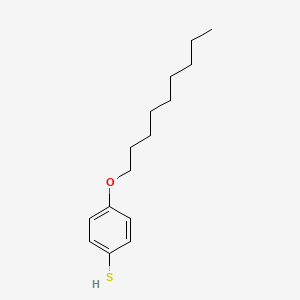

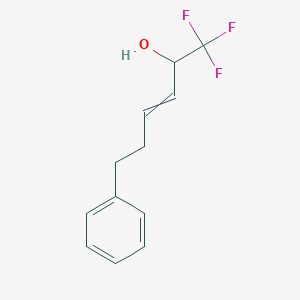

![2-{[4-(Heptafluoropropyl)phenyl]methyl}oxirane](/img/structure/B12548982.png)


